[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine
Overview
Description
[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine: is a chemical compound with the molecular formula C10H11N3O. It is primarily used for research purposes in various scientific fields, including chemistry, biology, and medicine . This compound features a phenyl ring substituted with a methyl group and an oxadiazole ring, making it a unique structure for various applications.
Mechanism of Action
Target of Action
1,2,4-oxadiazole derivatives, which this compound is a part of, have been shown to exhibit a broad spectrum of biological activities . They have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
For instance, some compounds have been evaluated for their interaction with Trypanosoma cruzi cysteine protease cruzain using molecular docking .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s worth noting that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability , which could potentially impact the bioavailability of this compound.
Result of Action
1,2,4-oxadiazole derivatives have been associated with a variety of biological activities, including moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine typically involves the reaction of 3-methyl-1,2,4-oxadiazole with benzylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The phenyl ring allows for substitution reactions, where different substituents can replace the hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenyl derivatives .
Scientific Research Applications
Chemistry
In chemistry, [3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound is used to study the effects of oxadiazole derivatives on biological systems. It can serve as a model compound for understanding the interactions between similar molecules and biological targets .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Researchers explore its effects on different biological pathways to identify potential drug candidates .
Industry
In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for various applications, including the production of specialty chemicals and advanced materials .
Comparison with Similar Compounds
Similar Compounds
N-Methyl[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine: This compound shares a similar structure but has a methyl group attached to the nitrogen atom.
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzylamine: Another closely related compound with a benzylamine group instead of a phenylmethylamine group.
Uniqueness
What sets [3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine apart from similar compounds is its specific substitution pattern and the presence of both the oxadiazole and phenylmethylamine groups. This unique combination of functional groups provides distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-12-10(14-13-7)9-4-2-3-8(5-9)6-11/h2-5H,6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSXOFYVSVJPHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640214 | |
Record name | 1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944450-79-7 | |
Record name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944450-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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